

A Comparative Guide to m-PEG3-Mal and Other PEGylated Linkers in Bioconjugation

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Compound of Interest

Compound Name: *m-PEG3-Mal*

Cat. No.: *B12421785*

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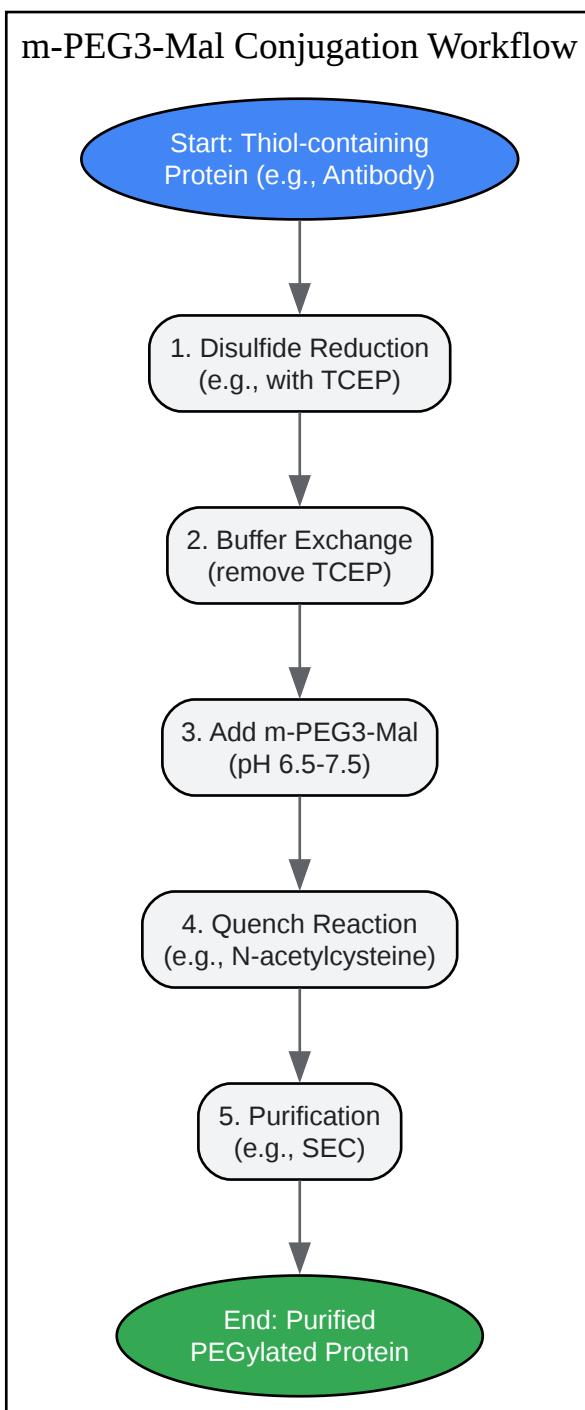
In the landscape of advanced therapeutics and diagnostics, the precise chemical linkage of molecules is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools in bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of biomolecules. [1][2][3][4][5] Among the diverse array of PEGylated linkers, **m-PEG3-Mal** stands out for its specific attributes. This guide provides an objective comparison of **m-PEG3-Mal** with other PEGylated linkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal linker for their applications.

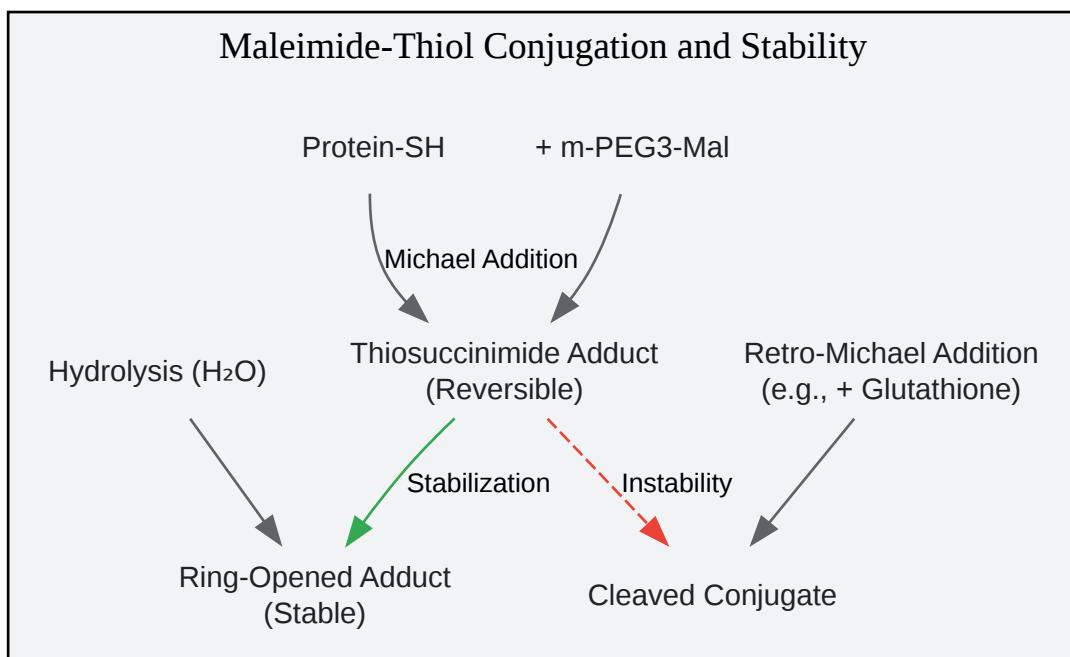
Understanding m-PEG3-Mal: Structure and Reactivity

m-PEG3-Mal is a heterobifunctional linker characterized by three key components:

- A methoxy (m) group at one terminus, which provides chemical stability and prevents cross-reactivity.
- A short polyethylene glycol chain with three repeating units (PEG3), which imparts hydrophilicity and acts as a flexible spacer.
- A maleimide (Mal) group at the other terminus, which serves as the reactive handle for conjugation.

The maleimide group is highly selective for thiol (sulphydryl) groups, which are present in the amino acid cysteine. This specificity allows for the site-selective modification of proteins and peptides, a crucial aspect in the development of well-defined bioconjugates like antibody-drug conjugates (ADCs). The reaction, a Michael addition, forms a stable thioether bond.





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